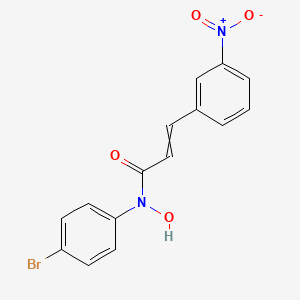
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide: is a chemical compound with the molecular formula C15H11BrN2O3. This compound is known for its unique structural features, which include a bromophenyl group, a nitrophenyl group, and a hydroxy group attached to a prop-2-enamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 3-nitrobenzaldehyde.
Condensation Reaction: The 4-bromoaniline undergoes a condensation reaction with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride, to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to form amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as sodium methoxide, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
- N-(4-Methylphenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
- N-(4-Fluorophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications and chemical synthesis.
Propiedades
Número CAS |
112828-32-7 |
|---|---|
Fórmula molecular |
C15H11BrN2O4 |
Peso molecular |
363.16 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H11BrN2O4/c16-12-5-7-13(8-6-12)17(20)15(19)9-4-11-2-1-3-14(10-11)18(21)22/h1-10,20H |
Clave InChI |
XVDZHAUKTVBSPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)N(C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

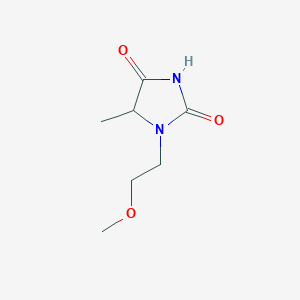
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

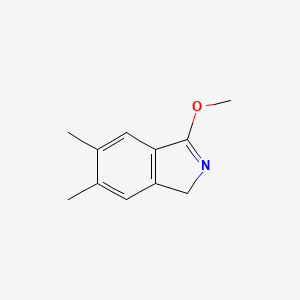
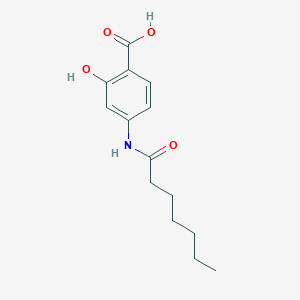
![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)
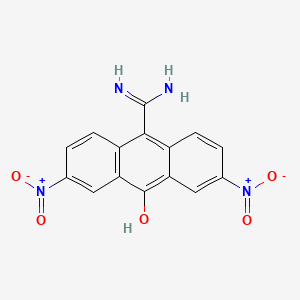
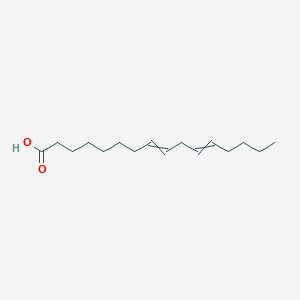
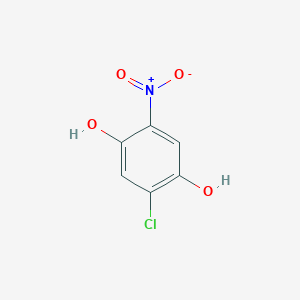
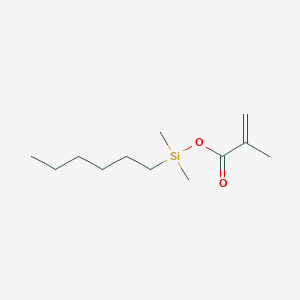
![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
